
ethyl 4-methoxybenzimidate
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Overview
Description
Ethyl 4-methoxybenzimidate (CAS: 54998-29-7) is an organic compound featuring a benzimidate core substituted with a methoxy group at the para position and an ethyl ester group. Its molecular formula is C₁₀H₁₃NO₂ (MW: 179.09 g/mol). The compound is synthesized via catalytic hydrogenation of precursor imidates using Pd/C under a hydrogen atmosphere, yielding colorless crystals (85% yield) when isolated as the hydrochloride salt . The free base form is described as a colorless liquid with distinct NMR signals: ¹H NMR δ 7.71 (d, J=8.0 Hz, 2H), 6.91 (d, J=8.0 Hz, 2H), 4.33–4.28 (q, 2H), 3.83 (s, 3H), 1.42 (t, 3H) . Its primary applications include serving as an intermediate in synthesizing iron-chelating thiazoline carboxylic acids and other bioactive molecules .
Preparation Methods
Classical Pinner Reaction: Nitrile-Based Synthesis
The Pinner reaction remains the most widely employed method for synthesizing benzimidates, including ethyl 4-methoxybenzimidate. This two-step process involves the formation of an iminoether intermediate via acid-catalyzed addition of an alcohol to a nitrile, followed by neutralization.
Reaction Mechanism and Conditions
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Step 1 (Hydrochlorination):
4-MeO-C6H4-CN+EtOHHCl4-MeO-C6H4-C(OR)=NH2+Cl−
4-Methoxybenzonitrile reacts with anhydrous ethanol in the presence of dry hydrogen chloride (HCl) gas, typically under ice-cooling (0–5°C), to form the intermediate imidate hydrochloride:Reaction time: 4–6 hours.
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Step 2 (Neutralization):
4-MeO-C6H4-C(OR)=NH2+Cl−+NaHCO3→4-MeO-C6H4-C(OEt)=NH+NaCl+CO2+H2O
The hydrochloride salt is treated with a weak base (e.g., sodium bicarbonate) to yield the free imidate:
Key Parameters:
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Temperature Control: Excess heat during hydrochlorination promotes side reactions (e.g., hydrolysis to amides).
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Solvent Choice: Anhydrous diethyl ether or dichloromethane minimizes competing solvolysis .
Yield Optimization
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Catalyst Screening: Lewis acids like ZnCl₂ (1–2 mol%) enhance nitrile reactivity, improving yields to 75–85% .
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Alcohol Excess: A 3:1 ethanol-to-nitrile molar ratio ensures complete conversion.
Acid Chloride Alcoholysis: Alternative Pathway
For substrates where nitriles are inaccessible, 4-methoxybenzoyl chloride serves as a viable precursor. This method involves nucleophilic substitution of the chloride with ethanol in the presence of a base.
Synthetic Procedure
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Acid Chloride Preparation:
4-MeO-C6H4-COOH+SOCl2→4-MeO-C6H4-COCl+SO2+HCl
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70–80°C) for 2 hours: -
Imidate Formation:
4-MeO-C6H4-COCl+EtOH+NH3→4-MeO-C6H4-C(OEt)=NH+H2O+HCl
The acid chloride reacts with ethanol and ammonia (gas or aqueous) at 0°C:Critical Factors:
Comparative Analysis vs. Pinner Reaction
Parameter | Pinner Reaction | Acid Chloride Alcoholysis |
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Yield | 75–85% | 60–70% |
Reaction Time | 6–8 hours | 4–5 hours |
Byproduct Formation | Low | Moderate (HCl, NH₄Cl) |
Scalability | High | Moderate |
Transesterification of Mthis compound
For industrial-scale production, transesterification offers a solvent-free route. Mthis compound reacts with excess ethanol under acid catalysis:
6\text{H}4\text{-C(OMe)=NH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{4-MeO-C}6\text{H}4\text{-C(OEt)=NH} + \text{MeOH}4-MeO-C6H4-C(OMe)=NH+EtOHH+4-MeO-C6H4-C(OEt)=NH+MeOH
Optimization Insights:
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Catalyst: p-Toluenesulfonic acid (pTSA, 5 mol%) achieves 90% conversion at 100°C .
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Ethanol Purity: Anhydrous ethanol (99.8%) suppresses backward reaction.
Emerging Methods: Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics. A representative protocol involves:
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Reactants: 4-Methoxybenzonitrile (1 eq), ethanol (3 eq), HCl (gas, 1 eq).
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Conditions: 100°C, 150 W, 20 minutes.
Industrial-Scale Production Challenges
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Cost Efficiency:
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Thionyl chloride (SOCl₂) in acid chloride routes increases material costs versus nitrile-based methods.
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Waste Management:
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Purity Standards:
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Column chromatography (silica gel, hexane/ethyl acetate) achieves >98% purity but slows throughput.
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Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxybenzimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of various substituted benzimidates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxybenzimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-methoxybenzimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions are typically governed by the nature of the functional groups present in the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Key Structural Analogs and Properties
Key Observations :
Electronic Effects :
- The 4-methoxy group in this compound is electron-donating, enhancing aromatic ring electron density compared to the electron-withdrawing 4-chloro substituent in ethyl 4-chlorobenzimidate. This difference is reflected in their NMR shifts: methoxy-substituted aromatic protons resonate at lower δ values (6.91 ppm) vs. chloro-substituted protons (7.36–7.77 ppm) .
- 4-Methyl and unsubstituted analogs (e.g., methyl benzimidate HCl) exhibit intermediate electronic properties, influencing reactivity in condensation reactions .
Physical State :
- The free base of this compound is a liquid, whereas its hydrochloride salt forms colorless crystals (mp: 115–116°C) . In contrast, ethyl 4-methylbenzimidate HCl and methyl benzimidate HCl are solids, highlighting the role of substituents and counterions in crystallinity .
Q & A
Basic Questions
Q. What are the optimized synthetic protocols for ethyl 4-methoxybenzimidate, and how can reaction efficiency be validated?
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) simulations can model transition states and electron density maps. For example:
- Calculate activation energies for nucleophilic attack at the imidate carbon.
- Compare with experimental kinetic data (e.g., hydrolysis rates under acidic vs. basic conditions).
- Use software like Gaussian or ORCA, referencing data repositories (e.g., Chemotion) for validation .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Cross-Referencing : Validate NMR shifts against NIST Chemistry WebBook entries (e.g., δ 161.6 ppm for methoxy carbons) .
- Isotopic Labeling : Deuterated analogs (e.g., CD₃OC₆H₄CHO) can clarify ambiguous signals .
- Collaborative Repositories : Upload raw data to platforms like RADAR4Chem for peer verification .
Q. How does the electronic nature of substituents influence this compound’s stability in drug-design applications?
- Electron-Withdrawing Groups : Nitro or halide substituents at the 3-position increase hydrolysis susceptibility due to enhanced electrophilicity.
- Steric Effects : Bulky groups (e.g., tert-butyl) reduce reactivity, as shown in analogs like 4-Methoxy-2,6-di-tert-butylphenol .
- Pharmacological Relevance : Structural analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) demonstrate receptor-binding trends .
Q. What methodologies address degradation products formed during this compound storage?
- Accelerated Stability Studies : Expose the compound to extreme pH (1–13), UV light, or humidity (40–80% RH) for 4–8 weeks.
- Analytical Tools : LC-MS to identify degradation byproducts (e.g., 4-methoxybenzamide or benzoic acid derivatives) .
- Storage Recommendations : Anhydrous conditions at –20°C, based on safety data for related chlorinated analogs .
Q. Key Considerations for Researchers
- Data Reproducibility : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles when publishing spectral datasets .
- Ethical Compliance : Ensure all human/animal studies follow institutional review protocols (e.g., participant selection criteria) .
- Advanced Instrumentation : Leverage deuterated reagents (e.g., 4-Methoxybenzaldehyde-α-d1) for mechanistic studies .
Properties
CAS No. |
829-48-1 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
ethyl 4-methoxybenzenecarboximidate |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7,11H,3H2,1-2H3 |
InChI Key |
ZUHXEWCZQQKLRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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